1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
“1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid” is a chemical compound. It has been mentioned in the context of the crystal structure of human FABP4 in complex with 2-[(3-chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid .
Synthesis Analysis
The synthesis of such compounds typically involves reactions with carboxylic acids. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Scientific Research Applications
Chemical Synthesis and Drug Development
1-[(2-Fluorophenyl)sulfonamido]cyclohexane-1-carboxylic acid and its derivatives play a pivotal role in the development of novel therapeutic agents, particularly as RORγt inverse agonists. These compounds are utilized in the structure-based discovery of selective, orally active compounds that show promise in the modulation of immune responses and the treatment of autoimmune diseases. The intricate design of these molecules involves structure-activity relationship studies, highlighting their potential in drug discovery and development for conditions characterized by excessive IL-17 production, such as psoriasis (Duan et al., 2019).
Organocatalysis in Chemical Reactions
The versatility of sulfonamide derivatives extends to organocatalysis, where they serve as crucial components in enantioselective synthesis. Novel aryl sulfonamides, derived from cyclohexane-1-carboxylic acid, have been utilized as organocatalysts in cyclopropanation reactions, achieving high enantiomeric excesses. This underscores their significance in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and drug development (Hartikka et al., 2007).
Material Science and Catalysis
In the field of material science and catalysis, derivatives of 1-[(2-Fluorophenyl)sulfonamido]cyclohexane-1-carboxylic acid contribute to the development of novel polymers and catalysts. Their synthesis and structural properties are explored to create materials with specific functionalities, such as the formation of nickel(II) and tin(IV) complexes. These complexes demonstrate potential applications in catalysis, particularly in the oxidation of cyclohexane, showcasing the role of these sulfonamide carboxylic acids in promoting efficient chemical transformations (Danish et al., 2016).
Properties
IUPAC Name |
1-[(2-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-6-2-3-7-11(10)20(18,19)15-13(12(16)17)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJGJVRSARYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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